

Application Notes and Protocols for AMP-PNP in ATPase Inhibition Assays

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Compound of Interest

Compound Name: AMP-PNP

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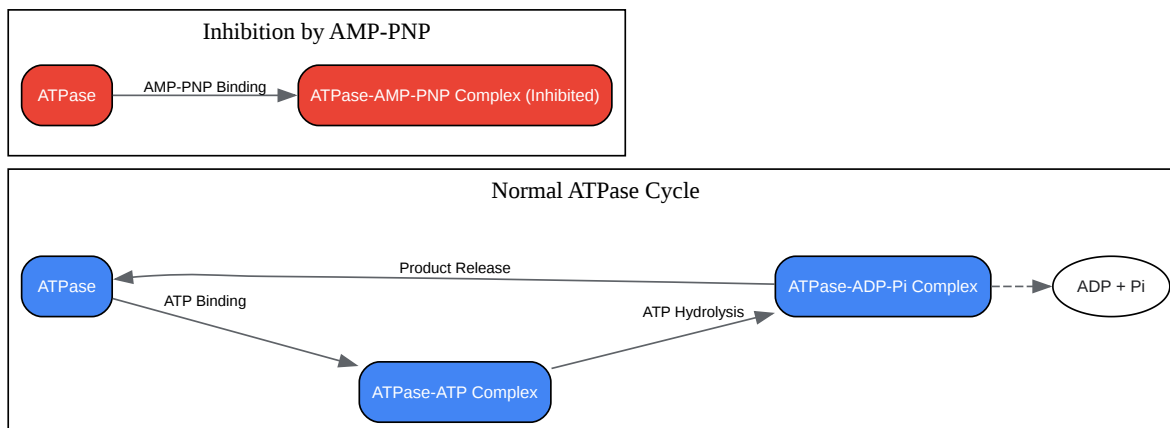
For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-(β,γ -imido)triphosphate (**AMP-PNP**) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as a powerful tool for studying the function and dynamics of ATP-dependent enzymes, particularly ATPases.^[1] By binding to the ATP pocket without being broken down, **AMP-PNP** effectively traps the enzyme in an ATP-bound-like state, allowing researchers to investigate specific conformational states and inhibit ATPase activity.^[1] This document provides detailed application notes and protocols for utilizing **AMP-PNP** to inhibit the activity of various ATPases, including motor proteins like kinesin and myosin, as well as membrane transporters such as ABC transporters.

Mechanism of Action

AMP-PNP is a competitive inhibitor for most ATP-dependent enzymes. It mimics the structure of ATP, with a key modification: the oxygen atom linking the β and γ phosphates is replaced by an imino group (-NH-). This P-N-P linkage is resistant to cleavage by the catalytic machinery of ATPases. Consequently, **AMP-PNP** can bind to the nucleotide-binding domain of an ATPase, but the subsequent hydrolysis step that drives conformational changes and enzymatic activity is stalled. This leads to the inhibition of the ATPase cycle.



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Caption: Mechanism of ATPase inhibition by **AMP-PNP**.

Quantitative Data: Effective Concentrations of AMP-PNP

The effective concentration of **AMP-PNP** required to inhibit ATPase activity can vary significantly depending on the specific ATPase, the concentration of ATP, and the experimental conditions. The following table summarizes reported concentrations and their effects on different ATPases.

ATPase Target	Organism/System	AMP-PNP Concentration	Observed Effect	Reference(s)
Kinesin	Single-molecule experiments	0.05 mM - 3.0 mM	Decreased mean run length of long runs from 558 nm to 62 nm as AMP-PNP increased in the presence of 0.5 mM ATP.	[2]
Kinesin-1	In vitro motility assay	2 mM	Prevents kinesin-1 dissociation from microtubules.	[3]
Kinesin-1	High-throughput analysis	400 μ M	Half-maximal velocity of microtubule gliding.	[4]
One-headed Kinesin	In vitro study	1 mM	Very low detachment rate from microtubules (0.009 s^{-1}).	[5]
ncd (kinesin-related protein)	Drosophila	Not specified for inhibition, but hydrolysis observed	AMP-PNP was slowly hydrolyzed at a rate of approximately 0.00004 s^{-1} , which is 1% of the ATP turnover rate.	[6]
Myosin	Frog sartorius muscle	Saturating concentrations	Produced a ~50% decrease	[7]

			in rigor isometric tension.
ABC Transporter (Sav1866)	Staphylococcus aureus	Not specified (used for structural studies)	Bound to the nucleotide-binding domains for crystal structure determination. [8]
ABC Transporter (hABCB7)	Human mitochondria	Not specified (used for structural studies)	One AMP-PNP molecule identified in each nucleotide-binding domain for cryo-EM structure. [9]
Ca ²⁺ -ATPase (SERCA1a)	Sarcoplasmic reticulum	Not specified (used for structural studies)	Used to study the binding of ATP analogs with time-resolved infrared spectroscopy. [10]

Experimental Protocols

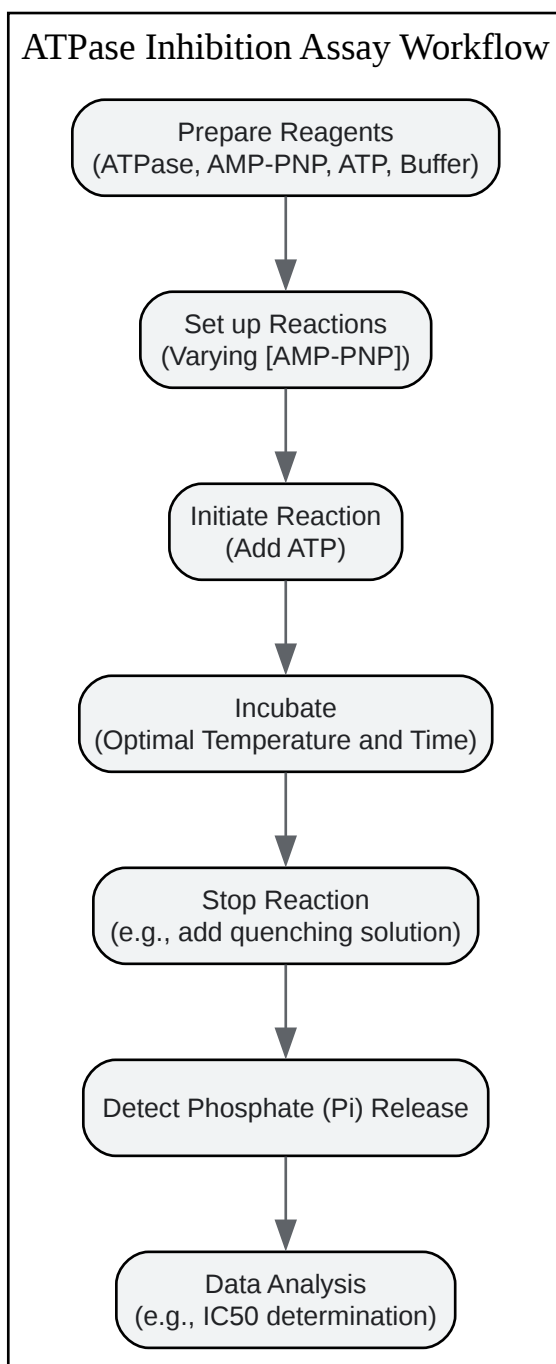
General Protocol for ATPase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of **AMP-PNP** on a purified ATPase. Specific parameters such as buffer composition, temperature, and incubation times should be optimized for the particular enzyme being studied.

Materials:

- Purified ATPase
- ATP stock solution (e.g., 100 mM)[[11](#)]

- **AMP-PNP** stock solution (e.g., 100 mM, store at -20°C)[[1](#)]
- Assay buffer (e.g., Tris-HCl with MgCl₂)[[12](#)]
- Method for detecting inorganic phosphate (Pi) release (e.g., Malachite Green assay, radioactive [γ -³²P]-ATP assay, or a coupled enzyme assay)[[11](#)][[12](#)][[13](#)]
- 96-well microplate[[14](#)]
- Microplate reader[[13](#)]



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Caption: General workflow for an ATPase inhibition assay using **AMP-PNP**.

Procedure:

- Preparation of Reagents:

- Prepare a stock solution of **AMP-PNP** in a suitable buffer (e.g., 100 mM in 50 mM HEPES, pH 7.4).[1] Aliquot and store at -20°C or -70°C to avoid repeated freeze-thaw cycles.[1]
- Prepare a fresh ATP stock solution.[13]
- Prepare the assay buffer appropriate for your ATPase.
- Enzyme Inhibition Assay:
 - Set up a series of reactions in a 96-well plate. Each reaction should contain the purified ATPase in the assay buffer.
 - Add varying concentrations of **AMP-PNP** to the wells. Include a control reaction without any **AMP-PNP**.
 - Pre-incubate the enzyme with **AMP-PNP** for a short period (e.g., 5-10 minutes) at the optimal temperature for the enzyme to allow for binding.
- Initiation and Incubation:
 - Initiate the reaction by adding a fixed concentration of ATP to all wells. The concentration of ATP should ideally be close to the K_m of the enzyme for ATP.
 - Incubate the reactions at the optimal temperature for the enzyme for a specific period (e.g., 15-60 minutes).[13] The incubation time should be within the linear range of the reaction.
- Stopping the Reaction:
 - Stop the reaction by adding a quenching solution (e.g., SDS) or by placing the plate on ice.[12]
- Phosphate Detection:
 - Measure the amount of inorganic phosphate (Pi) released in each reaction using a sensitive method such as the Malachite Green assay.[12][14] This assay is based on the color change of malachite green when it forms a complex with molybdate and free orthophosphate.[12] Alternatively, a radioactive assay using [γ -³²P]-ATP can be employed

for higher sensitivity.[11] A coupled enzyme assay that links ADP production to the oxidation of NADH can also be used.[15]

- Data Analysis:
 - Plot the percentage of ATPase activity (relative to the uninhibited control) against the concentration of **AMP-PNP**.
 - From this plot, determine the IC50 value, which is the concentration of **AMP-PNP** required to inhibit 50% of the ATPase activity.[16][17]

Specific Protocol Example: Inhibition of Kinesin Motor Protein ATPase Activity

This protocol is adapted from studies on kinesin motor proteins and can be used to investigate the effect of **AMP-PNP** on their microtubule-stimulated ATPase activity.

Materials:

- Purified kinesin motor protein
- Polymerized, taxol-stabilized microtubules
- Assay buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
- ATP stock solution (containing [γ -³²P]-ATP for radioactive detection)
- **AMP-PNP** stock solution
- Quenching solution (e.g., perchloric acid)
- Scintillation fluid and counter

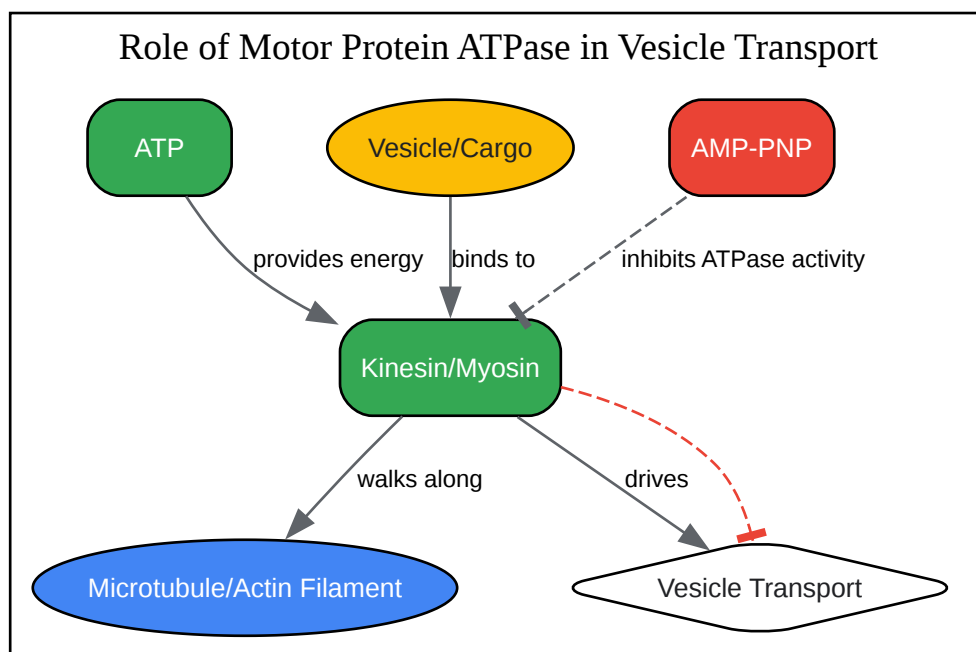
Procedure:

- Reaction Setup: In a microcentrifuge tube, combine the assay buffer, microtubules, and varying concentrations of **AMP-PNP**.

- Pre-incubation: Add the kinesin motor protein to the mixture and pre-incubate at room temperature for 5 minutes.
- Initiation: Start the reaction by adding the ATP/[γ - ^{32}P]-ATP mix. The final ATP concentration should be in the millimolar range (e.g., 2 mM).
- Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) for a time course (e.g., 0, 5, 10, 15 minutes).
- Quenching and Phosphate Separation: At each time point, take an aliquot of the reaction and add it to the quenching solution. Separate the released ^{32}P i from the unhydrolyzed [γ - ^{32}P]-ATP, for example, by a charcoal-based method.
- Quantification: Measure the amount of released ^{32}P i using a scintillation counter.
- Data Analysis: Plot the amount of Pi released over time for each **AMP-PNP** concentration. The slope of the linear portion of the curve represents the ATPase rate. Plot the ATPase rates against the **AMP-PNP** concentration to determine the IC50.

Signaling Pathways and Logical Relationships

ATPases play crucial roles in numerous cellular signaling pathways and processes. The ability to inhibit their activity with **AMP-PNP** is instrumental in dissecting these pathways.



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Caption: Inhibition of motor protein ATPase by **AMP-PNP** disrupts vesicular transport.

Conclusion

AMP-PNP is an indispensable tool for researchers studying ATPase-dependent processes. By understanding its mechanism of action and employing appropriate experimental protocols, scientists can effectively inhibit ATPase activity to investigate enzyme kinetics, elucidate reaction mechanisms, and probe the roles of these enzymes in complex biological systems. The data and protocols presented here provide a comprehensive guide for the successful application of **AMP-PNP** in ATPase research.

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